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Compound of Interest

Compound Name: Birinapant

Cat. No.: B612068

An In-depth Technical Guide to Birinapant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birinapant (also known as TL32711) is a synthetic, bivalent peptidomimetic of the Second
Mitochondria-derived Activator of Caspases (SMAC).[1][2] As a potent SMAC mimetic, it
functions as an antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[1][3] IAPs are
frequently overexpressed in cancer cells, contributing to tumor survival, progression, and
resistance to therapy by suppressing apoptosis.[1][4] Birinapant is designed to mimic the N-
terminal tetrapeptide of endogenous SMAC, enabling it to bind to and neutralize 1APs, thereby
promoting apoptotic cell death in cancer cells.[5][6] It is currently under investigation in clinical
trials for the treatment of solid tumors and hematological malignancies.[7][8]

Chemical Structure and Properties

Birinapant is a biindole-based, bivalent small molecule.[9][10] The bivalent design, featuring
two SMAC mimetic motifs, allows for high-affinity binding to IAP proteins.[11][12]
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Property Value Reference
Chemical Formula Ca2H56F2NsOs6 [2][13]
Molecular Weight 806.94 g/mol [14][15]
CAS Number 1260251-31-7 [2][15]
Synonyms TL32711 [2][15]

Soluble in DMSO (=40.35
Solubility mg/mL) and Ethanol (=46.9 [14]
mg/mL); Insoluble in Water

A scalable synthesis process for the clinical-grade drug substance has been successfully
developed.[7]

Mechanism of Action

Birinapant's primary mechanism of action is the antagonism of IAP proteins, which restores
the apoptotic signaling pathway in cancer cells.[1]

3.1. Targeting IAP Proteins

Birinapant binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of several key
IAP members.[6][9] This interaction prevents the IAPs from binding to and inhibiting caspases.
[1] Specifically, Birinapant targets:

e ClAP1 and clAP2: Birinapant binding to cellular IAP1 (clAP1) and clAP2 induces their rapid
auto-ubiquitination and subsequent proteasomal degradation.[6][12] This is a critical step in
initiating the downstream signaling cascade.

o XIAP: It binds to the BIR3 domain of X-linked IAP (XIAP), displacing active caspases and
relieving their inhibition.[9][10]

e ML-IAP: Birinapant also binds to the single BIR domain of Melanoma IAP (ML-IAP).[6][9]

3.2. Induction of Apoptosis
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By neutralizing IAPs, Birinapant promotes apoptosis through two main pathways:

e TNF-a Dependent Pathway (Extrinsic): The degradation of clAP1 and clAP2, which are
crucial components of the TNF receptor 1 (TNFR1) signaling complex, causes a shift in the
cellular response to TNF-a. Instead of activating the pro-survival NF-kB pathway, the TNFR1
complex transitions to a pro-apoptotic complex (often called Complex Il or the
"ripoptosome").[5][9] This complex includes RIPK1 and FADD, leading to the activation of
caspase-8 and the extrinsic apoptosis cascade.[9][16]

e Intrinsic Pathway Enhancement: In some contexts, Birinapant can enhance the intrinsic
apoptotic pathway. For instance, when combined with agents like gemcitabine, it leads to the
degradation of clAP2 and XIAP, resulting in the cleavage and activation of caspase-9, a key
initiator of the intrinsic pathway.[10]
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Caption: Birinapant alters TNF-a signaling from survival to apoptosis.

Impact on Key Signaling Pathways

4.1. NF-kB Pathway
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Birinapant has a dual effect on the NF-kB pathway. By inducing the degradation of TRAF2-
associated clAP1/2, it potently inhibits the canonical (classical) NF-kB activation pathway that
is typically induced by TNF-a.[9][16] This prevents the transcription of pro-survival genes.
Concurrently, the loss of clAPs can lead to the stabilization of NIK (NF-kB-inducing kinase),
which promotes the non-canonical (alternative) NF-kB pathway.[17]

Birinapant's Dual Effect on NF-kB Pathways
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Caption: Birinapant inhibits canonical and activates alternative NF-kB.

Quantitative Data Summary

Table 1: Binding Affinities of Birinapant to IAP BIR Domains

IAP BIR Domain Dissociation Constant (Kd) Reference

clAP1 (BIR3) <1lnM [14][15]

XIAP (BIR3) 45 nM [5][14][15]
High Affinity (Value not

CclAP2 (BIR3) B [6][9]
specified)
High Affinity (Value not

ML-IAP (BIR) o [61[°]
specified)

Table 2: Cellular Potency and Pharmacokinetic Properties

Parameter Value Cell Line | Context Reference
ICso (ClAP1 A375 GFP-clAP1

, 17 +11 nM [9]
Degradation) Cells
ICso (CIAP2 A375 GFP-clAP2

) 108 £ 46 nM [9]
Degradation) Cells

Melanoma cells

ICso (Cell Viability) 1.8-9.0nM [15]

(+TNF-a)
o SUM190 Breast

ICso (Cell Viability) ~300 nM [15]
Cancer Cells

Plasma Half-Life 30 - 35 hours Human Phase 1 Trial [11][18]

Tumor Tissue Half-Life 52 hours Human Phase 2 Trial [11]

Max Tolerated Dose 47 mg/mz Human Phase 1 Trial [11][18]
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Key Experimental Protocols

6.1. Fluorescence Polarization (FP) Binding Assay

This assay quantitatively determines the binding affinity of Birinapant to purified IAP BIR
domains.

e Principle: Measures the displacement of a fluorescently labeled peptide probe (e.g., a
derivative of the SMAC N-terminus) from the BIR domain by the competitive inhibitor,
Birinapant.

o Methodology:

o Afixed concentration of the purified IAP BIR domain protein and the fluorescent peptide
probe are incubated together, allowing them to bind.

o This mixture has a high fluorescence polarization value because the large protein-probe
complex tumbles slowly in solution.

o Increasing concentrations of Birinapant are added to the mixture.

o As Birinapant displaces the probe from the BIR domain, the smaller, free-tumbling probe
results in a decrease in fluorescence polarization.

o The ICso is determined from the dose-response curve, which is then used to calculate the
dissociation constant (Kd).[9][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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